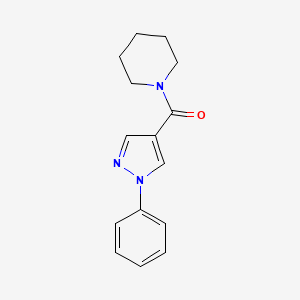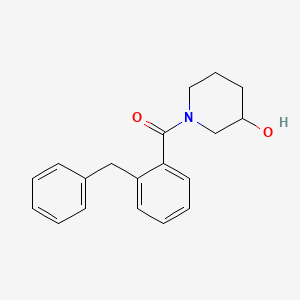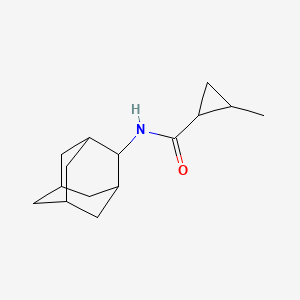
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, studies have suggested that it may act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and reduce the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of various cellular pathways, making it useful for studying the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to be effective in various in vitro and in vivo models, making it a versatile research tool. However, the synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers may face difficulties in obtaining sufficient quantities of the compound for their experiments.
未来方向
There are several future directions for research on 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers may investigate the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies may also focus on elucidating the mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and identifying potential drug targets for the compound.
Conclusion
In conclusion, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown significant potential in various fields of research. Its unique structure and potent activity make it a valuable research tool for investigating the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and its mechanism of action.
合成方法
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is synthesized through a multistep process that involves the reaction of piperidine, indole-3-carboxaldehyde, and 2-oxoacetate. The final product is obtained after purification through column chromatography. The synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers have developed various modifications to improve its yield and purity.
科学研究应用
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been tested on various cancer cell lines and has demonstrated significant cytotoxicity. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to inhibit the production of inflammatory cytokines and reduce neuroinflammation.
属性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-13-4-3-9-18(11-13)16(20)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17,19H,3-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUSYGTFBSPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)


![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)